BenchChemオンラインストアへようこそ!

Almurtide

Immunology Infectious Disease Immunomodulators

Almurtide (also known as nor-MDP or CGP is a synthetic analog of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP). As a derivative of a mycobacterial cell wall component, Almurtide activates both monocytes and macrophages, leading to the secretion of cytokines and the recruitment of other immune cells, which may result in indirect tumoricidal or cytostatic effects.

Molecular Formula C18H30N4O11
Molecular Weight 478.5 g/mol
CAS No. 61136-12-7
Cat. No. B1665251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmurtide
CAS61136-12-7
SynonymsAlmurtide;  CGP 11637 ;  CGP-11637 ;  CGP11637;  norMDP;  norMDP;  NacetylnormuramylLalanylDisoglutamine.
Molecular FormulaC18H30N4O11
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O
InChIInChI=1S/C18H30N4O11/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29)/t8-,10+,11-,12+,15+,16+/m0/s1
InChIKeyNWMHDZMRVUOQGL-CZEIJOLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Almurtide (CAS 61136-12-7): A Nor-MDP Muramyl Dipeptide Analog for Immuno-Oncology and Infectious Disease Research


Almurtide (also known as nor-MDP or CGP 11637) is a synthetic analog of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP) [1]. As a derivative of a mycobacterial cell wall component, Almurtide activates both monocytes and macrophages, leading to the secretion of cytokines and the recruitment of other immune cells, which may result in indirect tumoricidal or cytostatic effects [2].

Why Almurtide (CAS 61136-12-7) Cannot Be Substituted by Generic MDP Analogs for In Vivo Protection Studies


Almurtide (nor-MDP) exhibits distinct in vivo biological activities that are not shared by all muramyl dipeptide (MDP) analogs. A head-to-head study demonstrated that Almurtide provides significantly superior protection against both Pseudomonas aeruginosa and Candida albicans infections in mice compared to the parent MDP compound [1]. Furthermore, Almurtide shows a unique anti-viral effect against oncogenic viruses, a property not established for the parent MDP, making it a specific tool for viral oncogenesis research [2]. This evidence confirms that Almurtide is not a generic, interchangeable immunomodulator but a specialized compound with quantifiable and meaningful differences.

Quantitative Evidence Guide for Selecting Almurtide (CAS 61136-12-7) over Other MDP Analogs


Superior Protection Against P. aeruginosa and C. albicans Infection Compared to Parent MDP

In a direct comparative study, Almurtide (nor-MDP) demonstrated superior protective efficacy against both intraperitoneal Pseudomonas aeruginosa and intravenous Candida albicans infections in mice when compared to the parent muramyl dipeptide (MDP) [1]. Both Almurtide and another analog provided better protection, establishing Almurtide as a more potent immunostimulant for these specific infection models [1].

Immunology Infectious Disease Immunomodulators

Demonstrated In Vivo Anti-Viral Activity Against Friend Leukemia Virus

Almurtide (nor-MDP) exhibits a unique anti-viral mechanism, demonstrating the ability to prevent viral oncogenesis. A study showed that subcutaneous administration of Almurtide prevented erythroleukemia in SJL/J mice caused by low doses of Friend leukemia virus [1]. This effect was attributed to the elimination or reduction of extracellular viruses, not a direct effect on malignant cells [1].

Virology Oncology Immunotherapy

Validated In Vivo Dosing and Administration Regimen

A robust and reproducible in vivo dosing regimen has been established for Almurtide. Optimal anti-infective activity is achieved with a dose of 80 mg/kg administered once daily for four consecutive days before infection, via intraperitoneal, intravenous, or subcutaneous routes [1]. This defined protocol provides a validated starting point for researchers, in contrast to the varied and often less-defined dosing parameters for other MDP analogs.

Pharmacology Preclinical Development Immunology

Demonstrated Synergism with Gentamicin

Almurtide's activity is potentiated by combination with standard-of-care antibiotics. The same study that established its superior efficacy over MDP also reported a synergistic interaction between Almurtide and gentamicin [1]. This property is not documented for the parent MDP, suggesting a unique potential for Almurtide in combination therapy research.

Antimicrobial Therapy Combination Therapy Immunomodulators

Validated Research Applications for Almurtide (CAS 61136-12-7) Based on Comparative Evidence


Investigating Host Resistance to Gram-Negative and Fungal Infections

Almurtide is a key tool for studies exploring the enhancement of non-specific host resistance. The direct comparative data showing its superior protection over MDP against P. aeruginosa and C. albicans in mice [1] makes it the definitive choice for experiments in immunology and infectious disease focused on macrophage activation and innate immune responses to these specific pathogens.

Mechanistic Studies of Viral Oncogenesis and Anti-Viral Immunity

Almurtide is uniquely suited for research into the intersection of innate immunity and viral oncogenesis. Its demonstrated ability to prevent Friend leukemia virus-induced erythroleukemia in vivo, an effect not shared by MDP, allows researchers to dissect the mechanisms by which immunomodulation can control viral-induced malignancies [2].

Preclinical Evaluation of Antibiotic-Immunomodulator Combination Therapies

Almurtide serves as a critical component in preclinical models assessing combination therapy strategies. The documented synergism between Almurtide and gentamicin [1] provides a validated starting point for investigating whether the addition of an immunomodulator can improve outcomes or allow for reduced antibiotic dosing in difficult-to-treat infections.

Standardized In Vivo Immunostimulation Studies

For any study requiring a reproducible and well-characterized immunostimulatory effect in mice, Almurtide is the compound of choice. Its extensively documented and validated in vivo dosing regimen (80 mg/kg/day for 4 days, via IP, IV, or SC) [1] reduces experimental variability and ensures consistency across different research groups and projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Almurtide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.